
4-(3-Fluorobenzyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(3’-Fluorobenzyloxy)phenylboronic acid” is a crucial compound in biomedicine used in the development of novel drugs and therapies . It plays a vital role in the treatment of certain diseases, serving as a crucial building block for the synthesis of pharmaceutical agents targeting specific receptors or pathways .
Molecular Structure Analysis
The molecular formula of “4-(3’-Fluorobenzyloxy)phenylboronic acid” is C13H12BFO3 . The InChI string is InChI=1S/C13H12BFO3/c15-12-3-1-2-10 (8-12)9-18-13-6-4-11 (5-7-13)14 (16)17/h1-8,16-17H,9H2 .
Physical And Chemical Properties Analysis
The compound “4-(3’-Fluorobenzyloxy)phenylboronic acid” has a molecular weight of 246.0 . It has a melting point of 159-164 °C . It appears as a white to tan solid .
Aplicaciones Científicas De Investigación
- Green Synthesis : Researchers have successfully synthesized novel α-aminophosphonates using a one-pot, three-component reaction involving 4-(3-fluorobenzyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one. Nano Sb2O3 catalyst facilitates this efficient and solvent-free process .
- Cytotoxic Activity : These synthesized compounds were screened for anticell-proliferation activity against various cancer cell lines. Some compounds exhibited higher cytotoxic activity than the standard drug doxorubicin .
- Molecular Docking Studies : Docking studies against topoisomerase-II revealed potential interactions, providing insights into their mechanism of action .
- Foundation for Diverse Compounds : 4-(3-Fluorobenzyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one serves as a building block for creating various compounds, including agrochemicals and fluorinated polymers used in medical devices .
Medicinal Chemistry and Anticancer Agents
Agrochemicals and Fluorinated Polymers
Organic Synthesis and Boronic Acids
Mecanismo De Acción
The compound “Safinamide”, which is “(S)-N 2-(4-((3-fluorobenzyl)oxy]benzyl)alaninamide methanesulfonate”, has been tested for its rMAO inhibitory activity and selectivity . It recently entered the clinic with the name of Xadago® as an add-on to levodopa for the treatment of mid- to late-stage Parkinson’s disease .
Safety and Hazards
The compound “3-Fluorobenzyl bromide” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and causes severe skin burns and eye damage . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
Propiedades
IUPAC Name |
4-[(3-fluorophenyl)methyl]-5-methyl-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-7-10(11(15)14-13-7)6-8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYPTLPQNDMFIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorobenzyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,4-Dichlorophenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2427677.png)
![4-acetyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2427678.png)
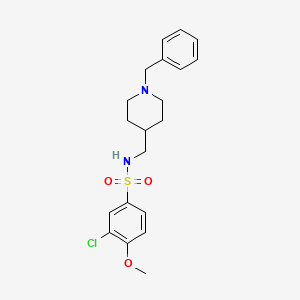
![[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid](/img/structure/B2427683.png)

![2-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2427685.png)
![6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2427686.png)
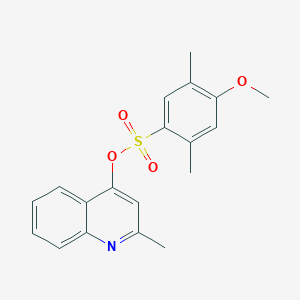
![9-(pyridin-3-yl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2427688.png)
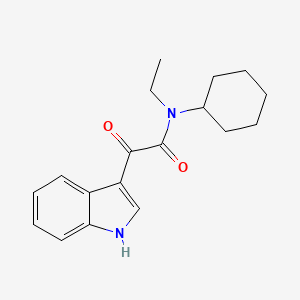
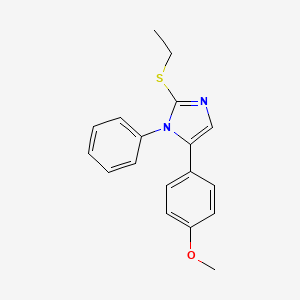
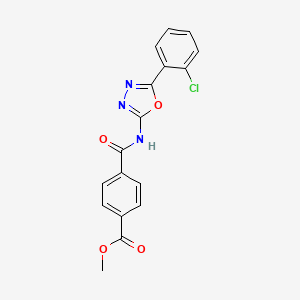
![2-(2-fluorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2427694.png)
